ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylate ester group, a chloro substituent, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring through a cyclization reaction. This is followed by the introduction of the chloro and methylsulfonyl groups via substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, dechlorinated compounds, and various substituted benzoxazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: shares similarities with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methylsulfonyl groups enhance its reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-3-18-12(15)11-7-14(20(2,16)17)9-6-8(13)4-5-10(9)19-11/h4-6,11H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGWZUEHMWMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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